Bienvenue dans la boutique en ligne BenchChem!

Erythromycin F

Pharmaceutical Analysis Quality Control HPLC Method Validation

Erythromycin F (EP Impurity A, 16-Hydroxyerythromycin) is the official pharmacopoeial reference standard for quantifying the 16-hydroxy congener in erythromycin API. Its unique C₃₇H₆₇NO₁₄ formula and chromatographic behavior differentiate it from erythromycin A, B, C, and D, making it irreplaceable for stability-indicating HPLC methods required by EP and ICH. Procure this ≥95% pure analytical standard to ensure regulatory compliance, method accuracy, and batch-to-batch consistency in quality control.

Molecular Formula C37H67NO14
Molecular Weight 749.9 g/mol
CAS No. 82230-93-1
Cat. No. B194140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin F
CAS82230-93-1
Synonyms6,12-Di-O-methylerythromycin; 
Molecular FormulaC37H67NO14
Molecular Weight749.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
InChIKeyDZCOSWPAQGXWKC-TZIZHKBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Erythromycin F (CAS 82230-93-1): Chemical Properties and Pharmacopoeial Identity of a Critical Erythromycin Impurity


Erythromycin F (CAS 82230-93-1), also designated as Erythromycin EP Impurity A and 16-Hydroxyerythromycin, is a naturally occurring minor congener within the 14-membered macrolide antibiotic class produced during the fermentation of Saccharopolyspora erythraea [1]. Its molecular formula is C₃₇H₆₇NO₁₄ with a molecular weight of 749.93 g/mol, distinguishing it from the primary active pharmaceutical ingredient (API) erythromycin A (C₃₇H₆₇NO₁₃; 733.93 g/mol) by the presence of an additional oxygen atom in the form of a 16-hydroxy modification on the macrolactone scaffold [2]. As an official impurity listed in the European Pharmacopoeia (EP), Erythromycin F is not intended for therapeutic use but serves as an essential analytical reference standard for the purity profiling and quality control of erythromycin API and finished drug products [3].

Why Erythromycin F Cannot Be Interchanged with Erythromycin A or Other Congeners in Analytical and Research Contexts


Substitution of Erythromycin F with erythromycin A, erythromycin B, or other macrolide impurities is scientifically invalid due to fundamental differences in molecular identity, physicochemical behavior, and biological activity. Erythromycin F (C₃₇H₆₇NO₁₄) possesses a distinct molecular formula and a unique 16-hydroxy modification that alters its chromatographic retention time, mass spectrometric fragmentation pattern, and solubility profile relative to the parent compound erythromycin A (C₃₇H₆₇NO₁₃) [1]. While erythromycin A demonstrates the highest antibacterial potency among the natural congeners, erythromycins C and D exhibit approximately half that activity, and other derivatives, including structurally related impurities, often show negligible antimicrobial effects [2]. Consequently, using an incorrect reference standard, such as substituting Erythromycin F for Erythromycin C (EP Impurity C), would lead to erroneous analytical results, invalidate stability-indicating HPLC methods, and compromise regulatory compliance in pharmaceutical quality control [3].

Quantitative Differentiation of Erythromycin F (EP Impurity A) in Pharmaceutical Analysis and Quality Control


Chromatographic Resolution and Identification in Stability-Indicating HPLC Methods

Erythromycin F (EP Impurity A) is resolved and quantified alongside erythromycin A, B, C, and eight other impurities in a validated stability-indicating HPLC method. The method achieves baseline separation of Erythromycin F from the main API and other related substances using a Waters XBridge C18 column (100 mm × 4.6 mm, 3.5 μm) with a gradient of 0.4% ammonium hydroxide in water and methanol, monitored at 215 nm [1]. The European Pharmacopoeia (EP) monograph for erythromycin mandates the control of this specific impurity, with acceptance criteria defined for its presence in the API and drug product, making the availability of a pure reference standard of Erythromycin F a regulatory necessity for method development, validation, and routine quality control [2].

Pharmaceutical Analysis Quality Control HPLC Method Validation

Structural and Molecular Basis for Use as an Analytical Reference Standard

Erythromycin F is chemically defined as the 16-hydroxy derivative of erythromycin, with the systematic IUPAC name (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2,6-Dideoxy-3C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-14-ethyl-7,12,13-trihydroxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-6-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]oxacyclotetradecane-2,10-dione [1]. Its molecular formula (C₃₇H₆₇NO₁₄) and exact mass (749.456156 g/mol) differentiate it from erythromycin A (C₃₇H₆₇NO₁₃; 733.461245 g/mol), erythromycin B (C₃₇H₆₇NO₁₂), and erythromycin C (C₃₆H₆₅NO₁₃) [2]. This structural uniqueness confers specific mass spectrometric fragmentation patterns and NMR spectral signatures, enabling its unambiguous identification and quantification in complex pharmaceutical matrices [3].

Impurity Profiling Structural Elucidation Mass Spectrometry

Regulatory Necessity and Application in Purification Processes

The presence of Erythromycin F in fermentation broths necessitates specific purification steps to reduce its content in the final API. A patented method describes a liquid-liquid extraction process specifically designed to remove Erythromycin F and its derivatives from erythromycin or erythromycin derivative mixtures [1]. The method utilizes an organic solvent (e.g., ethyl acetate, butyl acetate) and an aqueous phase (water or an aqueous solution of an inorganic/organic material) to partition Erythromycin F into the aqueous phase, thereby reducing its concentration in the organic phase containing the desired erythromycin product [1]. This industrial-scale purification requirement highlights the critical need for a pure Erythromycin F reference standard to monitor the efficiency of the removal process and ensure the final API meets stringent purity specifications.

Process Chemistry Purification Regulatory Compliance

In Vitro Antimicrobial Potency Relative to Erythromycin A

While not directly studied in head-to-head MIC assays with Erythromycin A, the antimicrobial activity of Erythromycin F can be inferred from class-level studies on erythromycin congeners. Erythromycin A is the most potent natural congener, with erythromycin B being somewhat less active, and erythromycins C and D exhibiting approximately half the activity of Erythromycin A or less [1]. Erythromycin F, possessing an additional hydroxyl group at the 16-position of the macrolactone ring, represents a structural modification that is distinct from the desosamine sugar variations that differentiate erythromycins C and D [2]. As a minor impurity, it is generally assumed that its antibacterial potency is significantly lower than that of erythromycin A, and it is not developed as a therapeutic agent due to this reduced activity [3].

Antimicrobial Susceptibility Minimum Inhibitory Concentration Structure-Activity Relationship

Primary Application Scenarios for Erythromycin F (EP Impurity A) in Pharmaceutical and Research Settings


Pharmaceutical Quality Control and Regulatory Compliance

Erythromycin F (EP Impurity A) is an essential reference standard for pharmaceutical companies and contract research organizations (CROs) performing quality control testing of erythromycin API and drug products. It is used to develop, validate, and routinely execute stability-indicating HPLC methods as mandated by the European Pharmacopoeia and ICH guidelines [1]. Accurate quantification of this impurity is critical for demonstrating batch-to-batch consistency, ensuring product safety, and filing Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs).

Process Development and Purification Monitoring

In the industrial fermentation and downstream processing of erythromycin, Erythromycin F serves as a marker to monitor and optimize purification steps. Patented extraction processes specifically target the removal of this impurity from the desired product stream [2]. A pure reference standard allows process chemists to quantify the efficiency of each purification step, troubleshoot deviations, and ensure the final API meets stringent purity specifications (e.g., total impurities ≤ 7.0%) [3].

Stability Studies and Degradation Pathway Elucidation

Erythromycin F can be formed as a degradation product under specific stress conditions, making its reference standard crucial for forced degradation studies and stability testing. Analytical methods capable of resolving and identifying Erythromycin F are essential for establishing product shelf-life and understanding degradation pathways [1]. Its use in these studies helps ensure that any increase in impurity levels during storage is accurately monitored and controlled within acceptable limits.

Academic Research in Macrolide Biosynthesis and SAR

For academic groups investigating the biosynthesis of macrolide antibiotics in Saccharopolyspora erythraea or studying structure-activity relationships (SAR) of erythromycin congeners, Erythromycin F provides a well-defined, minor natural product [4]. Its unique 16-hydroxy modification serves as a point of comparison to the more abundant erythromycin A, offering insights into the final hydroxylation step of the polyketide synthase pathway and the impact of this structural change on biological activity and physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.